3-(4-Chlorophenyl)-5,7-di(2-furyl)-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine
Description
3-(4-Chlorophenyl)-5,7-di(2-furyl)-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine is a bicyclic heterocyclic compound characterized by a fused pyrazole-pyrimidine core. The 6,7-dihydro modification introduces partial saturation in the pyrimidine ring, reducing aromaticity and altering electronic properties. Key structural features include:
- 5- and 7-positions: 2-Furyl substituents, which enhance electron-richness and may influence binding to biological targets.
- 2-position: Methyl group, providing steric bulk and modulating solubility.
This compound’s structural complexity positions it as a candidate for diverse biological activities, including antimicrobial and kinase inhibition, as observed in related pyrazolo[1,5-a]pyrimidines .
Properties
IUPAC Name |
3-(4-chlorophenyl)-5,7-bis(furan-2-yl)-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2/c1-13-20(14-6-8-15(22)9-7-14)21-23-16(18-4-2-10-26-18)12-17(25(21)24-13)19-5-3-11-27-19/h2-11,17H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOCXMOWEHRLED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(CC(=NC2=C1C3=CC=C(C=C3)Cl)C4=CC=CO4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-5,7-di(2-furyl)-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(4-chlorophenyl)-1H-pyrazole-5-amine with 2-furyl aldehyde under acidic conditions to form the desired pyrazolo[1,5-a]pyrimidine ring . The reaction is usually carried out in ethanol as a solvent, with acetic acid as a catalyst, and requires refluxing for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce reaction times and energy consumption .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-5,7-di(2-furyl)-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in ethanol at reflux temperature.
Substitution: Sodium methoxide in methanol at room temperature.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced pyrazolo[1,5-a]pyrimidine derivatives.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives with various functional groups.
Scientific Research Applications
3-(4-Chlorophenyl)-5,7-di(2-furyl)-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-5,7-di(2-furyl)-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in critical biological pathways. For example, it may act as an inhibitor of dihydrofolate reductase, blocking the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication . This inhibition can lead to the failure of nuclear division and cell death, making it a potential anticancer agent.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Modifications: Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations :
- Substituent Position : 6,7-Disubstitution (e.g., methyl groups in ) optimizes steric and electronic interactions for enzyme inhibition, whereas 5,7-di(furyl) substitution (as in the target compound) enhances electron density, favoring antimicrobial activity .
Physicochemical and Structural Properties
- Hydrogen Bonding : Cyclopenta-fused analogs (e.g., ) form C–H⋯N hydrogen bonds, stabilizing crystal packing. The target compound’s 6,7-dihydro structure may adopt similar intermolecular interactions.
- Planarity : Aryl substituents (e.g., 4-chlorophenyl in the target compound) are nearly coplanar with the pyrazolo-pyrimidine core (dihedral angles < 15°), optimizing π-system conjugation and target binding .
- Stereochemistry : Unlike tetrahydropyrazolo[1,5-a]pyrimidines (e.g., ), the target compound lacks chiral centers, simplifying synthetic routes.
Biological Activity
The compound 3-(4-Chlorophenyl)-5,7-di(2-furyl)-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its potential biological activities. This article explores its biological activity, including its synthesis, pharmacological properties, and therapeutic potential.
Synthesis
The synthesis of pyrazolo[1,5-a]pyrimidines often involves various methods, including condensation reactions and cross-coupling techniques. For instance, microwave-assisted Suzuki–Miyaura cross-coupling has been reported to efficiently generate derivatives of pyrazolo[1,5-a]pyrimidine with notable yields and purity . The introduction of aryl groups at specific positions on the core structure enhances the biological activity of these compounds.
Antifungal and Antitubercular Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit promising antifungal and antitubercular activities. In a study evaluating various substituted pyrazole derivatives, certain compounds demonstrated significant antifungal activity against multiple pathogenic strains and showed efficacy against Mycobacterium tuberculosis H37Rv . This suggests that the pyrazolo scaffold is a viable candidate for developing new antifungal and antitubercular agents.
Anti-inflammatory Properties
The anti-inflammatory potential of 3-(4-Chlorophenyl)-5,7-di(2-furyl)-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine has also been explored. A derivative exhibited comparable anti-inflammatory activity to the standard drug Indomethacin in vitro, indicating its potential as an anti-inflammatory agent . The mechanism may involve inhibition of key inflammatory pathways mediated by cyclooxygenase enzymes or other inflammatory mediators.
Neuroprotective Effects
Preliminary studies have highlighted the neuroprotective effects of some derivatives against monoamine oxidase B (MAO-B), an important target in neurodegenerative diseases such as Parkinson's disease. Compounds showing micromolar IC50 values against MAO-B suggest that these derivatives could be further investigated for their potential in treating neurodegenerative disorders .
Case Study 1: Antifungal Activity
In a controlled laboratory setting, a series of 4-substituted pyrazole derivatives were synthesized and tested for antifungal activity. The results indicated that several compounds displayed excellent inhibition against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 2 µg/mL. These findings underscore the therapeutic potential of this class of compounds in treating fungal infections.
Case Study 2: Anti-inflammatory Activity
A comparative study was conducted to assess the anti-inflammatory efficacy of 3-(4-Chlorophenyl)-5,7-di(2-furyl)-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine against Indomethacin. In vitro assays demonstrated that the compound inhibited prostaglandin synthesis significantly, with results showing an inhibition percentage close to that of Indomethacin (84.2% vs. 83.4%) at similar concentrations.
Q & A
Q. What are the key structural characterization methods for confirming the molecular geometry of 3-(4-chlorophenyl)-5,7-di(2-furyl)-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving bond angles, torsion angles, and dihedral angles. For example, SHELX software (SHELXL/SHELXS) is widely used for refining crystallographic data, with R factors < 0.05 indicating high precision . Complementary techniques include:
- FT-IR Spectroscopy : To confirm functional groups (e.g., C-Cl at ~700 cm⁻¹).
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methyl at δ 2.5–3.0 ppm, furyl protons at δ 6.0–7.5 ppm) .
Q. How is this compound synthesized, and what are the critical reaction conditions?
- Methodological Answer : The synthesis involves cyclization of 1,3-biselectrophilic intermediates with NH-3-aminopyrazoles. Key steps include:
- Solvent Selection : Ethanol or dichloromethane for optimal cyclization .
- Catalysts : Acidic conditions (e.g., HCl or H₂SO₄) to promote ring closure.
- Temperature Control : Reflux (70–80°C) for 6–12 hours to maximize yield (60–70%) .
Example : Condensation of 4-chlorobenzaldehyde with 2-furyl derivatives under acidic reflux yields the dihydropyrimidine core .
Advanced Research Questions
Q. How do substituent variations (e.g., 2-furyl vs. phenyl groups) impact COX-2 inhibitory activity in pyrazolo[1,5-a]pyrimidines?
- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:
- Electron-Withdrawing Groups (e.g., Cl) : Enhance COX-2 selectivity by stabilizing π-π interactions in the hydrophobic pocket .
- Heterocyclic Substituents (e.g., 2-furyl) : Improve solubility and bioavailability compared to phenyl groups, as seen in IC₅₀ values (e.g., COX-2 IC₅₀ = 0.12 μM vs. COX-1 IC₅₀ = 15 μM) .
Experimental Design : Use human whole-blood assays to compare inhibition profiles and molecular docking (e.g., AutoDock Vina) to map binding modes .
Q. How can contradictory data on biological activity (e.g., anti-inflammatory vs. antitumor effects) be resolved?
- Methodological Answer : Contradictions arise from assay conditions (e.g., cell lines, dosage). Strategies include:
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple models (e.g., carrageenan-induced edema vs. MTT assays on HeLa cells) .
- Meta-Analysis : Pool data from studies using standardized protocols (e.g., OECD guidelines) to identify trends .
Example : Discrepancies in cytotoxicity may stem from differential expression of target proteins (e.g., PI3Kβ vs. COX-2) .
Q. What computational methods predict the pharmacokinetic properties of this compound?
- Methodological Answer : Use in silico tools like SwissADME or pkCSM to assess:
- Lipophilicity (LogP) : Predicted LogP = 3.2 ± 0.5 (optimal for blood-brain barrier penetration).
- Metabolic Stability : CYP3A4-mediated oxidation as the primary metabolic pathway .
Validation : Compare predictions with in vitro hepatocyte assays and HPLC-MS metabolite profiling .
Key Research Gaps
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
